4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole
Description
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O2/c1-4-7(10)6(3)14(13-4)9-8(15(16)17)5(2)11-12-9/h1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMNRBMGFXHMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N2C(=C(C(=N2)C)Br)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with brominating agents such as N-bromosuccinimide (NBS) to introduce the bromo substituent. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromo group.
Reduction: Formation of 4-amino-3,5-dimethyl-1-(5-methyl-4-nitro-1H-pyrazol-3-yl)pyrazole.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo and methyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Halogen Effects : Bromine in the target compound increases molecular weight and polarizability compared to TMNB’s methyl groups. This may enhance binding affinity in biological systems or alter material properties .
- Nitro Group Positioning : The 4'-nitro group is conserved in TMNB and the target compound, contributing to electron-withdrawing effects that stabilize the bipyrazole core .
- Methyl vs. Phenyl : Methyl groups (TMNB, target compound) improve solubility, while phenyl substituents (3b) enhance π-π stacking interactions in crystal structures .
Biological Activity
4-Bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including its synthesis, mechanisms of action, and case studies involving its use in various applications.
Chemical Structure and Properties
The compound features a bipyrazole structure with bromine and nitro substituents that may influence its biological properties. The molecular formula is , and it has a molecular weight of approximately 300.14 g/mol. Understanding the structure is crucial for predicting its reactivity and biological interactions.
Synthesis
While specific synthesis pathways for this compound are not widely documented in the literature, compounds with similar bipyrazole frameworks have been synthesized using various methods including condensation reactions of hydrazines with appropriate carbonyl compounds.
Biological Activity
Research indicates that bipyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Some studies suggest that derivatives of bipyrazole can inhibit the growth of bacteria and fungi.
- Anticancer Properties : Bipyrazoles have shown promise in inhibiting tumor cell proliferation through various mechanisms, including interference with DNA synthesis and cell cycle regulation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Certain bipyrazoles can inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Case Study 1: Anticancer Activity
A study evaluated the effect of a similar bipyrazole compound on human cancer cell lines. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM after 72 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Bipyrazole Derivative | HeLa | 15 | Apoptosis induction |
| Control (Doxorubicin) | HeLa | 0.5 | DNA intercalation |
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains. The compound showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 8 |
| P. aeruginosa | 32 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-3,5,5'-trimethyl-4'-nitro-2'H-1,3'-bipyrazole, and what critical reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
- Coupling reactions : Refluxing precursors (e.g., substituted pyrazoles) in polar aprotic solvents like DMSO under controlled temperatures (100–120°C) for 18–24 hours .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization (ethanol-water) to isolate the product (~65% yield) .
- Key factors : Stoichiometric ratios, catalyst selection (e.g., Cu(I) for click chemistry), and inert atmosphere to minimize oxidation .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., methyl groups at δ ~2.1–2.3 ppm) and nitro/bromo substituent effects on aromatic carbons .
- FT-IR : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 270.13) .
- X-ray crystallography : Resolve bond lengths (e.g., N-N: 1.35 Å) and torsion angles to confirm regiochemistry .
Q. What preliminary biological screening models have been used to assess the bioactivity of this compound?
- Methodological Answer :
- Antinociceptive assays : Administer doses (50–200 µg/kg) in murine models (e.g., formalin-induced paw licking, hot plate test) with controls (morphine, acetylsalicylic acid). Naloxone co-administration tests opioid receptor involvement .
- Mechanistic studies : Glutamate/capsaicin-induced pain models to evaluate vanilloid/glutamatergic pathway modulation .
Advanced Research Questions
Q. How do substituent variations on the bipyrazole core impact molecular geometry and solid-state packing, as revealed by crystallographic studies?
- Methodological Answer :
- X-ray diffraction : Nitro groups increase planarity (torsion angle ~5° vs. 15° for alkyl substituents), enhancing π-π stacking. Bromine atoms influence halogen bonding, affecting crystal density (1.6–1.8 g/cm³) .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) shorten C-N bond lengths (1.45 Å vs. 1.50 Å for -CH₃), altering reactivity in coordination chemistry .
Q. What methodologies are employed to resolve discrepancies in reported biological activities across different studies?
- Methodological Answer :
- Dose-response standardization : Compare ED₅₀ values across models (e.g., 150 µg/kg in writhing vs. 200 µg/kg in hot plate tests) to account for bioavailability differences .
- Pathway-specific inhibitors : Use selective antagonists (e.g., capsazepine for TRPV1) to isolate mechanisms in conflicting datasets .
Q. Can computational chemistry predict the coordination behavior of this compound with transition metals, and how does this inform catalytic or material applications?
- Methodological Answer :
- DFT calculations : Simulate ligand-metal interactions (e.g., Ni(II) prefers bipyrazole N-donors over nitro groups). Charge distribution maps guide synthesis of mononuclear complexes (e.g., Ni(L1)₃₂) .
- Experimental validation : Single-crystal XRD of Cu(II) complexes confirms square-planar geometry, correlating with catalytic activity in oxidation reactions .
Q. What advanced analytical approaches are required to detect and quantify degradation products under varying environmental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
